

Synthesis of 5-Methyl-2-nitroanisole: A Detailed Experimental Protocol

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Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

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This document provides a comprehensive guide to the synthesis of **5-Methyl-2-nitroanisole**, a valuable intermediate in organic synthesis. The primary method detailed is the Williamson ether synthesis, a robust and widely used reaction for the preparation of ethers. This protocol involves the methylation of 4-methyl-2-nitrophenol.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of **5-Methyl-2-nitroanisole**.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Key Characteristics
4-Methyl-2-nitrophenol	C ₇ H ₇ NO ₃	153.14	36.5	-	Starting material.
Sodium Hydroxide	NaOH	40.00	318	1388	Base for deprotonation.
Dimethyl Sulfate	(CH ₃) ₂ SO ₄	126.13	-32	188 (decomposes)	Methylating agent (Caution: Toxic).
5-Methyl-2-nitroanisole	C ₈ H ₉ NO ₃	167.16	58-60[1]	265-267[1]	Final product, colorless to slightly yellow solid.[1]

Experimental Protocol: Williamson Ether Synthesis of 5-Methyl-2-nitroanisole

This protocol is adapted from a similar procedure for the synthesis of an isomeric compound and is based on the well-established Williamson ether synthesis.

Materials:

- 4-Methyl-2-nitrophenol
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

- Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Petroleum ether
- Ethyl acetate

Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Condenser
- Separatory funnel
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

Procedure:

- Formation of the Sodium Phenoxide:
 - In a round-bottom flask, dissolve 4-methyl-2-nitrophenol (1.0 equivalent) in a solution of sodium hydroxide (1.5 equivalents) in water (10 volumes relative to the starting phenol).
 - Stir the mixture at room temperature until the phenol has completely dissolved, forming the sodium salt.
- Addition of Phase Transfer Catalyst and Solvent:

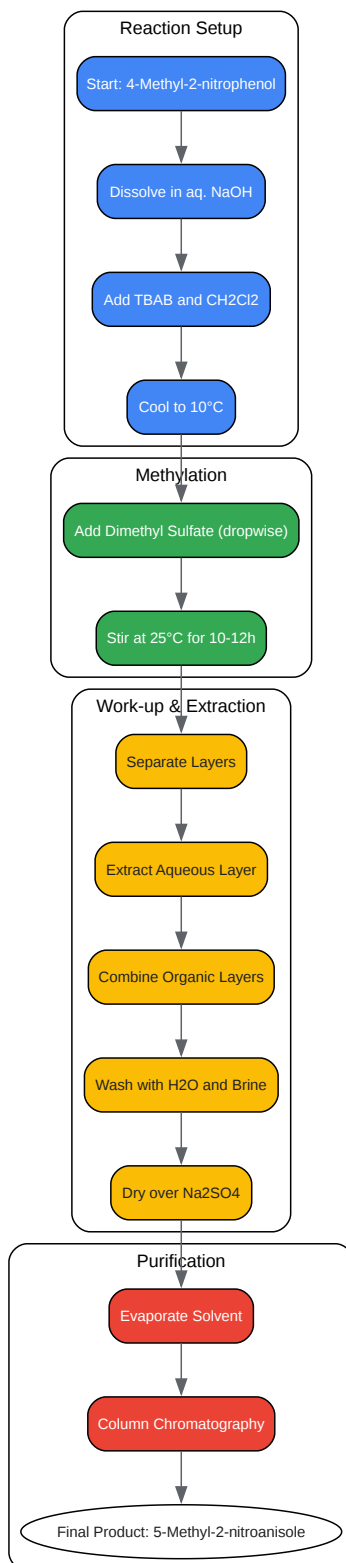
- To the aqueous solution of the sodium phenoxide, add tetrabutylammonium bromide (0.05 equivalents) and dichloromethane (10 volumes relative to the starting phenol).
- Cool the resulting biphasic mixture to 10°C in an ice bath with vigorous stirring.
- Methylation Reaction:
 - Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture dropwise using a dropping funnel, ensuring the temperature is maintained at or below 25°C.
 - After the addition is complete, allow the reaction mixture to stir at 25°C for 10-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Extraction:
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Separate the organic layer (dichloromethane).
 - Extract the aqueous layer with dichloromethane.
 - Combine all the organic extracts.
 - Wash the combined organic layer sequentially with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and remove the solvent (dichloromethane) by rotary evaporation to obtain the crude product.
 - The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 20% ethyl acetate in petroleum ether) as the eluent to yield pure **5-Methyl-2-nitroanisole** as a yellow oil which solidifies upon standing.

Expected Yield:

A yield of approximately 90% can be expected for this type of reaction.

Experimental Workflow Diagram

Experimental Workflow for 5-Methyl-2-nitroanisole Synthesis



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Caption: Workflow for the synthesis of **5-Methyl-2-nitroanisole**.

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References

- 1. chembk.com [chembk.com]
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